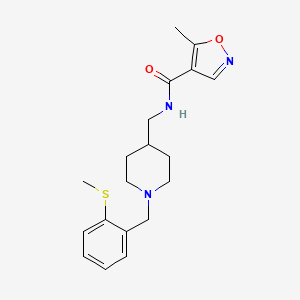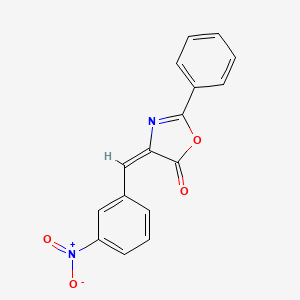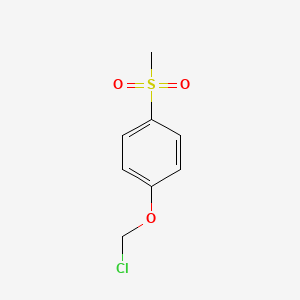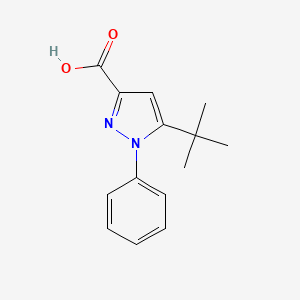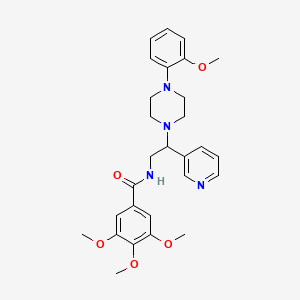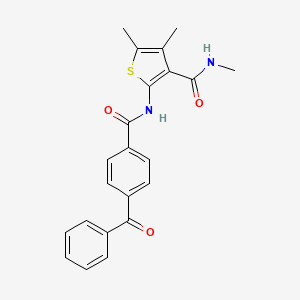![molecular formula C17H19NO3 B2626373 1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1705898-58-3](/img/structure/B2626373.png)
1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a spiro compound, which is a class of organic compounds that have two rings sharing a single atom . The shared atom is typically a quaternary carbon atom (a carbon atom bound to four other atoms). Spiro compounds are typically named by the size of the two rings .
Molecular Structure Analysis
The molecular structure of “1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one” likely includes a five-membered pyrrolidine ring and a chroman ring, based on its name. The pyrrolidine ring is a common feature in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving “1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one” would likely depend on the specific functional groups present in the molecule. For instance, the enoyl group might undergo reactions typical of alkenes, such as addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one” would depend on its specific structure. For instance, its solubility would likely depend on the polarity of its functional groups .Applications De Recherche Scientifique
NMR Spectral and Structural Characterization
The synthesis and NMR spectral analysis, including ESI mass spectral and single crystal X-ray structural characterization of spiro[pyrrolidine-2,3'-oxindoles], provide insights into their structural properties. These studies highlight the utility of advanced spectroscopy and crystallography in determining the detailed structure of complex spiro compounds, which is crucial for understanding their reactivity and potential applications in medicinal chemistry and material science (Laihia et al., 2006).
Antimycobacterial Activity
Research on novel spiro-pyrido-pyrrolizines and pyrrolidines has demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis and drug-resistant strains. This suggests that structurally related compounds, such as 1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one, could be explored for their potential antimicrobial properties (Ranjith Kumar et al., 2009).
Organocatalytic Asymmetric Synthesis
The organocatalytic asymmetric synthesis of spiro[pyrrolidine-oxindoles] demonstrates the feasibility of producing spiro compounds with high enantiopurity and structural diversity. This methodology could be applied to the synthesis of 1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one, enabling the production of enantiomerically pure compounds for research and drug development (Chen et al., 2009).
Solid-Phase Synthesis
Solid-phase organic synthesis routes targeting unsymmetrical polyamines and their conjugates have been developed, showcasing the versatility of solid-phase methods in the synthesis of complex organic molecules. This approach could potentially be adapted for the efficient synthesis of 1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one and its derivatives, offering a scalable and modular route to these compounds (Carrington et al., 1999).
Orientations Futures
Propriétés
IUPAC Name |
1'-pent-4-enoylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-3-8-16(20)18-10-9-17(12-18)11-14(19)13-6-4-5-7-15(13)21-17/h2,4-7H,1,3,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUISOVTHIWIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC2(C1)CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-3-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2626291.png)
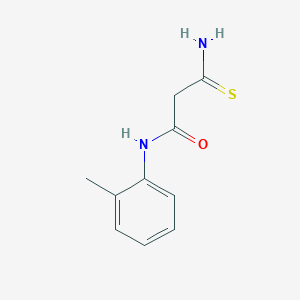
![3,4-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2626295.png)
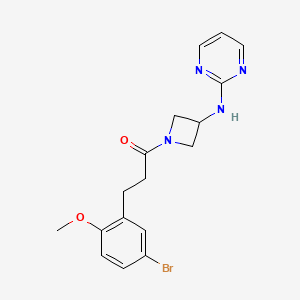
![1-(benzo[d]isoxazol-3-yl)-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B2626298.png)
![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2626301.png)
![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)
